Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
CAS No.:
Cat. No.: VC20381409
Molecular Formula: C12H22INO3
Molecular Weight: 355.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22INO3 |
|---|---|
| Molecular Weight | 355.21 g/mol |
| IUPAC Name | tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C12H22INO3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7H2,1-6H3 |
| Standard InChI Key | UUDFSWKHNPMMAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CI |
Introduction
Molecular Structure and Properties
IUPAC Nomenclature and Structural Features
The systematic IUPAC name, tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, reflects its oxazolidine core—a five-membered heterocycle containing one oxygen and one nitrogen atom. The 2,2,5-trimethyl substituents introduce significant steric hindrance, while the iodomethyl group at position 4 provides a reactive site for further functionalization. The tert-butyloxycarbonyl (Boc) group at position 3 acts as a protective moiety, enhancing solubility in organic solvents and stabilizing the compound during synthetic manipulations.
Table 1: Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂INO₃ |
| Molecular Weight | 355.21 g/mol |
| IUPAC Name | tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
| CAS Number | Not publicly disclosed |
| Boiling Point | Not available |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The stereochemistry of the oxazolidine ring remains unspecified in available literature, though analogous compounds often exhibit configurational stability that enables their use in asymmetric synthesis .
Synthesis and Manufacturing
Optimization and Yield Considerations
Yield optimization would depend on minimizing steric clashes during iodomethylation and ensuring complete Boc protection. Analogous syntheses of iodinated oxazolidines report yields ranging from 40% to 85%, influenced by reaction temperature and iodide source .
Applications in Organic Synthesis
Role as a Chiral Building Block
The compound’s rigid oxazolidine scaffold and iodomethyl group make it valuable for constructing chiral centers in pharmaceuticals. For example, the iodide can undergo Suzuki-Miyaura cross-coupling to install aryl groups or serve as a leaving group in nucleophilic substitutions.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Skin Irritation | ⚠️ | Warning | H315: Causes skin irritation |
| Eye Damage | ⚠️ | Warning | H319: Causes serious eye irritation |
| Respiratory Toxicity | ⚠️ | Warning | H335: May cause respiratory irritation |
Exposure Controls and Personal Protection
Recommended precautions include gloves (nitrile), goggles, and respiratory protection in poorly ventilated areas. Spills should be contained using inert absorbents and disposed of as hazardous waste .
Comparative Analysis with Analogous Compounds
Reactivity and Functional Group Comparisons
The tert-butyl group enhances solubility relative to methyl or ethyl carbamates, while the 2,2,5-trimethyl configuration restricts ring puckering, favoring specific stereochemical outcomes.
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